1-(Furan-3-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
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Overview
Description
1-(Furan-3-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that features a furan ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps:
Formation of the Furan-3-carbonyl Intermediate: This can be achieved through the acylation of furan using an appropriate acylating agent such as acetic anhydride or acetyl chloride under acidic conditions.
Synthesis of the 3-Methoxypyrrolidine Intermediate: This involves the methoxylation of pyrrolidine, which can be carried out using methanol and a suitable catalyst.
Coupling Reaction: The final step involves coupling the furan-3-carbonyl intermediate with the 3-methoxypyrrolidine intermediate in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Furan-3-carboxylic acid.
Reduction: 1-(Furan-3-carbonyl)-4-(3-hydroxypyrrolidin-1-yl)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-(Furan-3-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity. The furan ring and piperidine ring may play a role in binding to the target, while the methoxypyrrolidine moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-3-carbonyl)piperidine: Lacks the methoxypyrrolidine moiety, which may affect its biological activity and chemical reactivity.
4-(3-Methoxypyrrolidin-1-yl)piperidine: Lacks the furan-3-carbonyl group, which may influence its binding properties and overall stability.
Uniqueness
1-(Furan-3-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to the presence of all three functional groups, which can confer distinct chemical and biological properties. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
furan-3-yl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-4-8-17(10-14)13-2-6-16(7-3-13)15(18)12-5-9-20-11-12/h5,9,11,13-14H,2-4,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTTZVUUPAHWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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